molecular formula C17H16F2N2O3 B5728010 N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea

N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea

Cat. No. B5728010
M. Wt: 334.32 g/mol
InChI Key: BIUFMYGQLCCFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used in clinical practice since 1980. Diflunisal is a derivative of salicylic acid and belongs to the class of salicylates. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Mechanism of Action

N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea reduces pain and inflammation.
Biochemical and physiological effects:
N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also a weak inhibitor of platelet aggregation. N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. It can also cause renal impairment and liver toxicity.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea is a useful tool for studying the role of COX enzymes in inflammation and pain. It is also useful for studying the antioxidant properties of salicylates. However, N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea has limitations in terms of its solubility and bioavailability. It is also toxic at high doses and can cause gastrointestinal and renal side effects.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea. One area of research is the development of new analogs of N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea that have improved solubility and bioavailability. Another area of research is the study of the antioxidant properties of N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea and its potential use in the treatment of oxidative stress-related diseases. Finally, there is a need for further research on the mechanism of action of N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea and its effects on COX enzymes.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea involves the reaction of 4-acetylphenol with 2,4-difluoroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with phosgene and ammonia to form the final product, N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea.

Scientific Research Applications

N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea has also been shown to have antioxidant properties and can scavenge free radicals that cause oxidative stress.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[2-(difluoromethoxy)-4-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-10-3-8-14(15(9-10)24-16(18)19)21-17(23)20-13-6-4-12(5-7-13)11(2)22/h3-9,16H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUFMYGQLCCFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-3-[2-(difluoromethoxy)-4-methylphenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.